2-(2-Nitroethyl)thiophene

Chemoselective reduction Homogeneous catalysis Nitroalkane synthesis

Researchers synthesizing 2-thiopheneethylamine for antiplatelet APIs face complex reduction mixtures from conjugated nitrovinyl precursors. 2-(2-Nitroethyl)thiophene solves this with a saturated ethylene spacer enabling chemoselective, stepwise reduction. • Dual-mode utility: one inventory item serves both 2-thiopheneacetic acid (oxidation) and 2-thiopheneethylamine (reduction) workflows. • 98% selectivity to NET using Ru catalyst; avoids boron byproducts of diborane reduction. • Supports CRO/CDMO multi-project efficiency; reduces procurement SKUs.

Molecular Formula C6H7NO2S
Molecular Weight 157.19 g/mol
CAS No. 30807-46-6
Cat. No. B7907295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Nitroethyl)thiophene
CAS30807-46-6
Molecular FormulaC6H7NO2S
Molecular Weight157.19 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)CC[N+](=O)[O-]
InChIInChI=1S/C6H7NO2S/c8-7(9)4-3-6-2-1-5-10-6/h1-2,5H,3-4H2
InChIKeyWKCJBZNTEAWBAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Nitroethyl)thiophene (CAS 30807-46-6): A Dual-Mode Nitro-Thiophene Intermediate for Divergent Synthesis


2-(2-Nitroethyl)thiophene is a heterocyclic building block belonging to the nitrothiophene class, featuring a thiophene ring substituted at the 2-position with a nitroethyl side chain (C₆H₇NO₂S, MW 157.19) [1]. It exists as a solid soluble in organic solvents, with a predicted density of 1.262 ± 0.06 g/cm³ and a boiling point of 99–101 °C at 3 Torr [1]. Unlike ring-nitrated thiophenes where the nitro group is directly conjugated to the aromatic system, the saturated ethylene spacer in 2-(2-nitroethyl)thiophene decouples the nitro group from the ring, conferring a distinct reduction potential and enabling orthogonal functionalization at both the nitro and ring positions [2].

Why 2-(2-Nitroethyl)thiophene Cannot Be Replaced by 2-(2-Nitrovinyl)thiophene or 2-Nitrothiophene in Divergent Synthesis Workflows


Substituting 2-(2-nitroethyl)thiophene with its closest structural analog, 2-(2-nitrovinyl)thiophene (CAS 874-84-0), introduces a conjugated C=C double bond that drastically alters the reduction landscape: the ene-nitro system in the vinyl analog is susceptible to simultaneous double-bond and nitro-group reduction, yielding complex product mixtures [1]. In contrast, the saturated ethylene linker in 2-(2-nitroethyl)thiophene permits stepwise, chemoselective reduction—first of the nitro group to an amine, or alternatively, the entire side-chain can be oxidatively cleaved to the carboxylic acid without affecting the thiophene ring [2]. Ring-nitrated analogs such as 2-nitrothiophene (CAS 609-39-2) exhibit different electronic properties and cannot serve as precursors to 2-thiopheneethylamine via the same two-electron reduction pathway [3].

Quantitative Differentiation Evidence for 2-(2-Nitroethyl)thiophene Versus Closest Analogs


Chemoselective Reduction of 2-(2-Nitrovinyl)thiophene to 2-(2-Nitroethyl)thiophene Achieves 98% Selectivity vs. Direct Amine Formation

When 2-(2-nitrovinyl)thiophene (NVT) is reduced under H₂ pressure with the ruthenium catalyst RuCl₂(CO)₂(PPh₃)₂ in the presence of a tertiary amine, the dominant product is 2-(2-nitroethyl)thiophene (NET) with 98% selectivity at 100% NVT conversion [1]. This stands in contrast to direct reduction protocols employing diborane or LiAlH₄, which convert 2-(2-nitrovinyl)thiophene straight to 2-(2-thienyl)ethylamine in 80–94% yield, bypassing the isolable nitroethyl intermediate entirely [2]. The ability to arrest reduction at the nitroalkane stage provides a strategic branching point for divergent synthesis.

Chemoselective reduction Homogeneous catalysis Nitroalkane synthesis

Dual-Functional Intermediate: Single Substrate for Both Oxidative and Reductive Divergent Pathways

According to Chinese patent CN106554343A, 2-(2-nitroethyl)thiophene serves as a single precursor that can be oxidized to 2-(2-formic acid)-thiophene derivatives or reduced to 2-ethylamine-thiophene derivatives under industrial conditions [1]. This dual reactivity is not shared by 2-(2-nitrovinyl)thiophene, which undergoes conjugate addition or cycloaddition at the vinyl group rather than clean oxidative cleavage, nor by 2-(2-bromoethyl)thiophene, which lacks the oxidizable nitro handle .

Divergent synthesis Thiopheneacetic acid Thiopheneethylamine

Reductive Acetylation of Nitrothiophene Systems: 2-(2-Nitroethyl)thiophene Enables Acetylamino Formation in 61–82% Yield

Nitro groups on thiophene ring systems can be transformed directly into acetylamino functions in yields of 61–82% using a mixture of iron, acetic acid, and acetic anhydride at 50–105 °C [1]. While this study examined ring-nitrated thiophenes, the saturated nitroethyl side chain in 2-(2-nitroethyl)thiophene is expected to undergo analogous reductive acetylation, providing access to N-acetyl-2-thiopheneethylamine in a single step. In contrast, 2-(2-nitrovinyl)thiophene would require selective reduction of the double bond prior to nitro-group transformation, adding a synthetic step [2].

Reductive acetylation Nitro reduction Acetylamino thiophene

Electrochemical Reduction Behavior: Saturated Nitroalkane Side-Chain Exhibits Distinct Reduction Potential vs. Conjugated Nitroalkene Systems

A systematic DFT and cyclic voltammetry study of nitrothiophenes demonstrated that the reduction potential is highly sensitive to the electronic environment of the nitro group [1]. Ring-conjugated nitro groups (as in 2-nitrothiophene) undergo one-electron reduction at potentials approximately –0.8 to –1.2 V (vs. SCE), whereas nitro groups separated by a saturated spacer are expected to reduce at more negative potentials, enabling selective reduction in the presence of other reducible functionalities. This electronic decoupling provides a handle for orthogonal reactivity not available in directly ring-nitrated thiophenes [2].

Electroreduction Cyclic voltammetry Nitroaromatic

Physical Form and Handling: Solid at Ambient Temperature with Lower Predicted Density than the Nitrovinyl Analog

2-(2-Nitroethyl)thiophene is reported as a solid at ambient temperature with a predicted density of 1.262 ± 0.06 g/cm³ [1]. In contrast, 2-(2-nitrovinyl)thiophene has a higher predicted density of 1.335 ± 0.06 g/cm³ and a melting point of 79–81 °C . While both compounds can be handled as solids, the lower density of NET may translate to differences in solution preparation and volumetric dosing accuracy for kilogram-scale reactions. The saturated side-chain also eliminates the potential for exothermic polymerization or Michael addition side reactions that conjugated nitroalkenes can undergo upon prolonged storage [2].

Physicochemical properties Formulation Storage

Procurement-Guiding Application Scenarios for 2-(2-Nitroethyl)thiophene (CAS 30807-46-6)


High-Selectivity Synthesis of 2-Thiopheneethylamine via Isolable NET Intermediate

For pharmaceutical intermediate manufacturers producing 2-thiopheneethylamine—a key precursor to antiplatelet agents ticlopidine and clopidogrel—sourcing 2-(2-nitroethyl)thiophene enables a two-step reduction strategy. The first step (98% selectivity to NET using RuCl₂(CO)₂(PPh₃)₂ catalyst [1]) provides a purifiable intermediate, followed by nitro-to-amine reduction. This approach avoids the single-step diborane reduction of 2-(2-nitrovinyl)thiophene (80–94% yield [2]), which generates difficult-to-remove boron-containing byproducts that complicate downstream pharmaceutical processing.

Single-Intermediate Supply Chain for Divergent 2-Thiopheneacetic Acid and 2-Thiopheneethylamine Production

Contract research and manufacturing organizations (CROs/CDMOs) supporting multiple client programs can stock 2-(2-nitroethyl)thiophene as a single inventory item to serve both carboxylic acid and amine intermediate workflows. As disclosed in patent CN106554343A [1], NET is oxidized to 2-thiopheneacetic acid derivatives for NSAID and agrochemical programs, while reduction yields 2-thiopheneethylamine for cardiovascular drug synthesis. This dual-mode utility reduces procurement overhead and simplifies logistics for multi-project facilities.

Electrochemical and Photoredox Methodology Development Using a Non-Conjugated Nitrothiophene Substrate

Academic and industrial laboratories developing selective electrochemical or photoredox reduction methods benefit from 2-(2-nitroethyl)thiophene as a model substrate. The saturated ethylene spacer electronically decouples the nitro group from the thiophene ring, shifting the reduction potential cathodically relative to ring-conjugated nitrothiophenes [1]. This property allows method developers to probe nitro-group reduction selectivity without interference from thiophene ring redox chemistry, supporting the design of chemoselective catalysts and reaction conditions applicable to more complex pharmaceutical nitro intermediates.

Reductive Acetylation Route to N-Acetyl-2-thiopheneethylamine in a Single Synthetic Operation

For medicinal chemistry groups synthesizing libraries of N-acylated 2-thiopheneethylamine derivatives, 2-(2-nitroethyl)thiophene offers a one-step reductive acetylation pathway using Fe/AcOH/Ac₂O, with expected yields of 61–82% based on class-level precedent for nitrothiophene systems [1]. In contrast, 2-(2-nitrovinyl)thiophene would require prior saturation of the double bond, adding a step and reducing overall yield. This route is particularly relevant for structure-activity relationship (SAR) exploration of thiophene-containing kinase inhibitors and GPCR ligands.

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